molecular formula C26H25N5O2 B12039629 8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-16-7

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12039629
CAS No.: 476480-16-7
M. Wt: 439.5 g/mol
InChI Key: YTJCYWFKGYUNQX-UHFFFAOYSA-N
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Description

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including benzyl, methyl, and naphthalen-1-ylmethyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and naphthalen-1-ylmethyl groups through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the purine core.

Scientific Research Applications

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: In biological research, the compound is investigated for its potential interactions with biomolecules such as proteins and nucleic acids, as well as its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

8-(Benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

476480-16-7

Molecular Formula

C26H25N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C26H25N5O2/c1-28(16-18-10-5-4-6-11-18)25-27-23-22(24(32)30(3)26(33)29(23)2)31(25)17-20-14-9-13-19-12-7-8-15-21(19)20/h4-15H,16-17H2,1-3H3

InChI Key

YTJCYWFKGYUNQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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